molecular formula C11H10O2 B1606632 1,4-dihydronaphthalene-1-carboxylic acid CAS No. 5111-73-9

1,4-dihydronaphthalene-1-carboxylic acid

Cat. No. B1606632
Key on ui cas rn: 5111-73-9
M. Wt: 174.2 g/mol
InChI Key: LSCVQHLQUUOXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657581

Procedure details

In an example of this reaction 1,4-dihydro-alpha-naphthoic acid is reacted with thionyl chloride at room temperature for 1-6 hours to obtain 1,4-dihydro-alpha-naphthoic chloride. This compound is then reacted with an amine of the formula (3) and triethylamine in ether solvent under reflux for 0.1-3 hours to obtain a compound of the formula (1a). Compounds of the formulae (1b) and (1c) may also be produced in the same manner as just described using 3,4-dihydro-alpha-naphthoic acid and 1,2,3,4-tetrahydro-alpha-naphthoic acid, respectively as starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:11]([OH:13])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=[CH:2]1.S(Cl)([Cl:16])=O>>[CH:1]1([C:11]([Cl:16])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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